molecular formula C19H35N5O6 B14200513 L-Glutaminyl-L-leucyl-L-leucylglycine CAS No. 845509-98-0

L-Glutaminyl-L-leucyl-L-leucylglycine

Cat. No.: B14200513
CAS No.: 845509-98-0
M. Wt: 429.5 g/mol
InChI Key: DBPMRIMTFQCWES-IHRRRGAJSA-N
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Description

L-Glutaminyl-L-leucyl-L-leucylglycine is a tetrapeptide composed of the amino acids L-glutamine, L-leucine, and glycineThe molecular formula of this compound is C19H35N5O6, and it has an average mass of 429.511 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the individual amino acids (L-glutamine, L-leucine, and glycine) and their oxidized or reduced forms .

Scientific Research Applications

L-Glutaminyl-L-leucyl-L-leucylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-leucyl-L-leucylglycine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for peptidases, which cleave the peptide bonds to release the constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to cellular functions such as protein synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-L-leucyl-L-leucylglycine is unique due to the presence of L-glutamine, which imparts specific biochemical properties. The combination of these amino acids in a tetrapeptide structure allows for unique interactions with enzymes and receptors, making it valuable for research and potential therapeutic applications .

Properties

CAS No.

845509-98-0

Molecular Formula

C19H35N5O6

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C19H35N5O6/c1-10(2)7-13(18(29)22-9-16(26)27)24-19(30)14(8-11(3)4)23-17(28)12(20)5-6-15(21)25/h10-14H,5-9,20H2,1-4H3,(H2,21,25)(H,22,29)(H,23,28)(H,24,30)(H,26,27)/t12-,13-,14-/m0/s1

InChI Key

DBPMRIMTFQCWES-IHRRRGAJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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